molecular formula C11H5F3OS B1324126 3-(3,4,5-Trifluorobenzoyl)thiophene CAS No. 898771-66-9

3-(3,4,5-Trifluorobenzoyl)thiophene

Cat. No.: B1324126
CAS No.: 898771-66-9
M. Wt: 242.22 g/mol
InChI Key: NHRLPJFGOKFQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4,5-Trifluorobenzoyl)thiophene is a synthetic chemical compound characterized by an aromatic thiophene ring substituted with a trifluorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trifluorobenzoyl)thiophene typically involves the acylation of thiophene with 3,4,5-trifluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Thiophene+3,4,5-Trifluorobenzoyl chlorideAlCl3This compound\text{Thiophene} + \text{3,4,5-Trifluorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Thiophene+3,4,5-Trifluorobenzoyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4,5-Trifluorobenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-(3,4,5-Trifluorobenzoyl)thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorobenzoyl)thiophene involves its interaction with specific molecular targets. The trifluorobenzoyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The thiophene ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

  • 3-(2,4,5-Trifluorobenzoyl)thiophene
  • 3-(3,4-Difluorobenzoyl)thiophene
  • 3-(3,5-Difluorobenzoyl)thiophene

Comparison: 3-(3,4,5-Trifluorobenzoyl)thiophene is unique due to the presence of three fluorine atoms on the benzoyl group, which significantly influences its chemical properties and reactivity. Compared to similar compounds with fewer fluorine atoms, it exhibits enhanced electron-withdrawing effects, leading to increased stability and potential biological activity.

Properties

IUPAC Name

thiophen-3-yl-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3OS/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRLPJFGOKFQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641862
Record name (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-66-9
Record name (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.